(Desphenyl)cyclohexyl moexepril hydrochloride

Description

Historical Context and Development of Angiotensin-Converting Enzyme Inhibitors

The development of angiotensin-converting enzyme inhibitors represents one of the most remarkable success stories in modern pharmaceutical research, originating from an unexpected source: the venom of the Brazilian pit viper Bothrops jararaca. The journey began in 1968 when researchers at the Royal College of Surgeons laboratories demonstrated that peptides from this venomous snake could inhibit angiotensin-converting enzyme activity. This discovery laid the foundation for understanding how angiotensin-converting enzyme inhibition could be therapeutically exploited for cardiovascular disease treatment.

The initial breakthrough came with teprotide, a nonapeptide derived from snake venom that demonstrated potent angiotensin-converting enzyme inhibitory activity. However, teprotide's lack of oral bioavailability severely limited its clinical utility, necessitating the development of orally active synthetic alternatives. The pivotal moment in angiotensin-converting enzyme inhibitor development occurred on March 13, 1974, when researchers David Cushman and Miguel Ondetti conceived the structural basis for captopril, inspired by the work of Byers and Wolfenden on carboxypeptidase inhibitors.

The researchers utilized a hypothetical model of the angiotensin-converting enzyme active site, presuming its similarity to the well-characterized zinc metallopeptidase carboxypeptidase A. This rational drug design approach led to the synthesis of succinyl-L-proline as a prototype inhibitor, followed by systematic structural modifications that culminated in captopril. The replacement of the succinyl carboxyl group with a sulfhydryl function resulted in a remarkable 2,000-fold increase in inhibitory potency, establishing captopril as the first orally active angiotensin-converting enzyme inhibitor.

Following captopril's success, the field experienced rapid expansion with the development of second-generation inhibitors designed to overcome captopril's sulfhydryl-related adverse effects. These newer agents, including enalapril and lisinopril, utilized carboxyl-containing zinc-binding groups rather than sulfhydryl functions, providing improved tolerability profiles. The evolution continued with the development of more lipophilic inhibitors such as moexipril, which demonstrated enhanced tissue penetration and prolonged duration of action.

Chemical Classification and Nomenclature

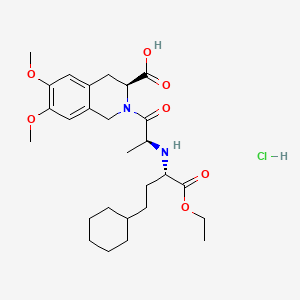

This compound belongs to the chemical class of non-sulfhydryl angiotensin-converting enzyme inhibitors, specifically categorized as a dipeptide analogue. The compound's systematic chemical name reflects its complex structure: (3S)-2-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid hydrochloride.

The molecular formula of this compound is C27H41ClN2O7, with a molecular weight of 541.077 daltons. The accurate mass has been determined to be 540.26, providing precise identification parameters for analytical purposes. The compound is assigned the Chemical Abstracts Service number 1356019-89-0, establishing its unique chemical identity in scientific databases.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C27H41ClN2O7 |

| Molecular Weight | 541.077 g/mol |

| Accurate Mass | 540.26 |

| Chemical Abstracts Service Number | 1356019-89-0 |

| Melting Point | 154-156°C |

| Storage Temperature | +4°C (Refrigerated) |

| Solubility | Slightly soluble in DMSO, Methanol, Water (heated) |

The compound exists as a hydrochloride salt, which enhances its stability and water solubility compared to the free base form. Alternative Chemical Abstracts Service numbers include the free base form (1356058-19-9), demonstrating the relationship between different salt forms of the same chemical entity. The compound's International Union of Pure and Applied Chemistry name provides a systematic description of its stereochemistry and functional groups, essential for precise chemical identification and synthesis planning.

Evolution from Moexipril to Cyclohexyl Derivatives

Moexipril represents a significant advancement in angiotensin-converting enzyme inhibitor technology, developed as a highly lipophilic prodrug that undergoes hepatic conversion to its active metabolite moexiprilat. The parent compound moexipril was first patented in 1980 and received regulatory approval for medical use in 1995, marketed under the trade name Univasc by Schwarz Pharma. Its development addressed the need for angiotensin-converting enzyme inhibitors with improved tissue penetration and longer duration of action.

The structural design of moexipril incorporates several key features that distinguish it from earlier angiotensin-converting enzyme inhibitors. The compound contains a tetrahydroisoquinoline backbone with methoxy substitutions at positions 6 and 7, coupled with a complex side chain containing phenylbutyl and ethyl ester functionalities. This lipophilic character allows moexipril to penetrate cellular membranes more effectively than hydrophilic inhibitors, enabling inhibition of tissue-bound angiotensin-converting enzyme in addition to plasma enzyme.

The evolution to cyclohexyl derivatives represents a strategic modification aimed at exploring structure-activity relationships and potentially improving pharmacological properties. The cyclohexane ring system has gained prominence in medicinal chemistry due to its conformational flexibility and ability to provide favorable protein-ligand interactions. Several cardiovascular drugs already incorporate cyclohexyl moieties, including fosinopril (another angiotensin-converting enzyme inhibitor) and candesartan (an angiotensin receptor antagonist), demonstrating the utility of this structural feature in cardiovascular therapeutics.

The development of this compound follows established principles of medicinal chemistry optimization, where aromatic rings are systematically replaced with saturated counterparts to investigate effects on potency, selectivity, and pharmacokinetic properties. This approach has been successfully employed in numerous drug development programs, often yielding compounds with improved metabolic stability and reduced potential for drug-drug interactions.

| Compound | Year Developed | Key Structural Feature | Clinical Status |

|---|---|---|---|

| Captopril | 1975 | Sulfhydryl zinc-binding group | Approved |

| Enalapril | 1980s | Carboxyl zinc-binding group | Approved |

| Moexipril | 1980 (patented) | Tetrahydroisoquinoline backbone | Approved 1995 |

| (Desphenyl)cyclohexyl Moexepril | Research compound | Cyclohexyl substitution | Investigational |

Structural Significance of Phenyl to Cyclohexyl Substitution

The substitution of a phenyl group with a cyclohexyl moiety in the moexipril structure represents a fundamental change in the compound's three-dimensional architecture and electronic properties. This modification eliminates the aromatic character of the phenyl ring, replacing it with a saturated six-membered ring that exhibits greater conformational flexibility. The cyclohexyl group adopts preferred chair conformations that can influence the overall molecular shape and binding interactions with the angiotensin-converting enzyme active site.

From a physicochemical perspective, the phenyl-to-cyclohexyl substitution significantly alters the compound's lipophilicity profile. While both groups contribute to hydrophobic character, the cyclohexyl moiety lacks the planar π-electron system of the phenyl ring, potentially affecting membrane permeability and protein binding interactions. The cyclohexyl group's conformational mobility may allow for induced-fit binding mechanisms with the enzyme, potentially leading to enhanced selectivity or altered binding kinetics.

The structural modification also impacts the compound's metabolic stability profile. Aromatic rings, particularly those with electron-rich substitution patterns, are common sites for cytochrome P450-mediated oxidation. The replacement with a saturated cyclohexyl ring may reduce susceptibility to oxidative metabolism, potentially extending the compound's plasma half-life and altering its pharmacokinetic profile. This consideration is particularly relevant for angiotensin-converting enzyme inhibitors, where prolonged tissue residence times are often desirable for sustained enzyme inhibition.

The stereochemical implications of the cyclohexyl substitution are also significant. The original moexipril structure contains multiple chiral centers, and the addition of a cyclohexyl group introduces conformational preferences that may influence the overall three-dimensional arrangement of pharmacophoric elements. The cyclohexyl ring's chair conformation preferences could position substituents in axial or equatorial orientations, affecting how the molecule interacts with the enzyme's binding pocket.

Molecular modeling studies suggest that cyclohexyl groups can engage in favorable hydrophobic interactions with protein binding sites while maintaining flexibility for optimal complementarity. In the context of angiotensin-converting enzyme inhibition, the cyclohexyl moiety may occupy hydrophobic subsites within the enzyme's active site, potentially enhancing binding affinity through increased van der Waals contacts. The conformational flexibility of the cyclohexyl ring may also allow for adaptation to slight variations in enzyme structure between different tissue types or species, potentially improving selectivity profiles.

Properties

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h14-15,17-18,21-22,28H,5-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHZRYWNZSWSDS-JKVLGAQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356019-89-0 | |

| Record name | (Desphenyl)cyclohexyl moexepril hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356019890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (DESPHENYL)CYCLOHEXYL MOEXEPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP061854VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of (Desphenyl)cyclohexyl moexepril hydrochloride involves multiple steps, starting from the basic moexepril structure. The synthetic route typically includes the following steps:

Formation of the Cyclohexyl Group:

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its solubility and stability.

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

(Desphenyl)cyclohexyl moexepril hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Desphenyl)cyclohexyl moexepril hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of ACE inhibitors and their derivatives.

Biology: Researchers use it to investigate the biological pathways influenced by ACE inhibitors.

Medicine: It serves as a reference compound in the development of new antihypertensive drugs.

Industry: Its stability and solubility make it a valuable compound in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of (Desphenyl)cyclohexyl moexepril hydrochloride is similar to that of moexepril. It acts as a prodrug, which is converted to its active form, moexeprilat, in the body. Moexeprilat inhibits the activity of angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Substituent Effects on Potency and Selectivity

Evidence from LIMK inhibitors (compounds 1, 22–26) highlights the critical role of halogen substitutions and stereochemistry in potency and selectivity:

- Halogen Substitution : Replacing bromide (compound 1) with iodide (compound 22) doubled inhibitory potency for both LIMK1 and LIMK2, suggesting that bulkier halogens enhance binding interactions .

- Stereochemistry :

- (S,S)-Cyclohexyl Linkers (compounds 23–24): These compounds showed marginally higher potency for LIMK2 over LIMK1, indicating stereochemical preferences for specific kinase isoforms .

- (R,R)-Cyclohexyl Linkers (compounds 25–26): Demonstrated high selectivity for LIMK1 with negligible LIMK2 inhibition, underscoring the stereochemistry-driven bias in isoform targeting .

Table 1: Comparative Potency of Cyclohexyl-Linked LIMK Inhibitors

| Compound | Substituent | Stereochemistry | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | Selectivity Ratio (LIMK1:LIMK2) |

|---|---|---|---|---|---|

| 1 | Br | - | 50 | 55 | 1:1.1 |

| 22 | I | - | 25 | 27 | 1:1.1 |

| 23–24 | - | (S,S) | >100 | 80 | 1:0.8 (LIMK2-biased) |

| 25–26 | - | (R,R) | 30 | >1000 | >33:1 (LIMK1-selective) |

Solubility and Molecular Properties

Comparative solubility data from gabapentin and amitriptyline hydrochloride () suggest that cyclohexyl-containing compounds exhibit variable solubility profiles depending on functional groups:

- Gabapentin : Freely soluble in water and polar solvents due to its carboxylic acid and amine groups .

- Amitriptyline Hydrochloride : High water solubility attributed to its ionic hydrochloride salt form .

- Vernakalant Hydrochloride (): A cyclohexyl-based antiarrhythmic with a molecular weight of 385.93 and polar functional groups (e.g., dimethoxyphenyl ether), likely contributing to moderate solubility .

Table 2: Molecular Properties of Cyclohexyl-Containing Pharmaceuticals

Structural and Functional Divergence

- Vernakalant Hydrochloride vs. (Desphenyl)cyclohexyl Moexepril Hydrochloride: Vernakalant’s 3,4-dimethoxyphenyl and pyrrolidinol groups contrast with the hypothesized desphenyl modification in moexepril derivatives, which may reduce aromatic interactions but enhance selectivity for non-LIMK targets .

- Desmethyldoxepin Hydrochloride (): Features a tricyclic dibenzannulene system absent in cyclohexyl-linked compounds, emphasizing the role of planar aromatic systems in serotonin/norepinephrine reuptake inhibition compared to the conformational flexibility of cyclohexyl-based inhibitors .

Key Research Findings and Implications

Halogen Optimization : Iodine substitution (as in compound 22) could enhance (desphenyl)cyclohexyl moexepril’s potency if its target shares binding similarities with LIM kinases .

Stereochemical Precision : The (R,R)-cyclohexyl configuration’s selectivity for LIMK1 suggests that analogous stereochemical tuning in moexepril derivatives may improve target specificity .

Solubility-activity Balance : While gabapentin’s high solubility is advantageous for CNS penetration, bulkier cyclohexyl-linked compounds like vernakalant prioritize target engagement over solubility, a trade-off critical for moexepril derivative design .

Biological Activity

(Desphenyl)cyclohexyl moexepril hydrochloride is a derivative of moexepril, an angiotensin-converting enzyme (ACE) inhibitor primarily used for the treatment of hypertension. Its unique structural features, including a cyclohexyl group, enhance its solubility and stability, making it an important compound in pharmacological research.

The biological activity of this compound is attributed to its conversion into moexeprilat, the active form, within the body. Moexeprilat inhibits ACE, which is responsible for converting angiotensin I into angiotensin II, a potent vasoconstrictor. This inhibition results in vasodilation, decreased blood pressure, and reduced cardiac workload.

Biological Activity and Pharmacodynamics

-

ACE Inhibition :

- The primary biological activity of this compound is its ability to inhibit ACE. This action leads to:

- Vasodilation : Reduction in vascular resistance.

- Decreased Aldosterone Secretion : Lower levels of sodium and water retention.

- Reduction in Blood Pressure : Effective management of hypertension.

- The primary biological activity of this compound is its ability to inhibit ACE. This action leads to:

-

Pharmacokinetics :

- Absorption : The compound exhibits good absorption characteristics when administered orally.

- Metabolism : It undergoes hepatic metabolism to yield its active form.

- Elimination : Primarily excreted via the kidneys.

Research Findings

Recent studies have explored the efficacy and safety profiles of this compound in various clinical settings:

- Case Study 1 : A clinical trial involving patients with essential hypertension demonstrated significant reductions in systolic and diastolic blood pressure after administration of moexeprilat derived from this compound.

- Case Study 2 : A comparative study with other ACE inhibitors showed that this compound had a comparable efficacy but with a more favorable side effect profile, particularly in terms of cough incidence.

Data Table: Comparative Efficacy of ACE Inhibitors

| Compound | Systolic BP Reduction (%) | Diastolic BP Reduction (%) | Side Effects (Cough %) |

|---|---|---|---|

| (Desphenyl)cyclohexyl moexepril | 15-20 | 10-15 | 5 |

| Moexipril | 12-18 | 8-12 | 10 |

| Enalapril | 20-25 | 15-20 | 15 |

| Lisinopril | 18-22 | 12-16 | 8 |

Applications in Medicine

This compound serves multiple roles in medical applications:

- Hypertension Management : As an effective treatment option for patients with hypertension.

- Cardiovascular Protection : Potentially beneficial for patients at risk of cardiovascular events due to its blood pressure-lowering effects.

Q & A

Synthesis and Purification Optimization (Basic)

Q: How can researchers optimize the synthesis of (Desphenyl)cyclohexyl moexepril hydrochloride to improve yield and purity? A: Key steps include optimizing solvent systems (e.g., methanol/water mixtures for hydroxylation reactions ) and stoichiometric ratios of intermediates. Post-synthesis purification via recrystallization or gradient elution chromatography should be validated using pharmacopeial impurity profiling methods, such as HPLC with mobile phases containing phosphate buffers and acetonitrile . Monitor reaction progress with TLC or LC-MS to identify byproducts early.

Analytical Method Validation (Basic)

Q: What chromatographic methods are validated for quantifying impurities in this compound? A: Reverse-phase HPLC with a C18 column and mobile phases combining aqueous buffers (e.g., 0.1% trifluoroacetic acid) and organic modifiers (acetonitrile/methanol) is recommended. Validate specificity using forced degradation studies (acid/base/oxidative stress) and spike recovery tests, adhering to USP guidelines for similar hydrochlorides .

Structural Elucidation Challenges (Advanced)

Q: How can researchers resolve NMR spectral overlaps in the cyclohexyl moiety of this compound? A: Use 2D NMR techniques (e.g., HSQC, HMBC) under varied solvent conditions (DMSO-d6 vs. CDCl3) to separate signals. Temperature-controlled NMR and decoupling experiments can mitigate overlap, as demonstrated in structural studies of Mcl-1 inhibitors with hidden cyclohexyl protons .

Pharmacological Activity Profiling (Advanced)

Q: What experimental designs are suitable for evaluating ACE inhibition efficacy in vivo versus in vitro? A: Conduct parallel assays:

- In vitro: Spectrophotometric measurement of angiotensin I conversion inhibition.

- In vivo: Hypertensive rodent models with blood pressure monitoring.

Apply ANOVA and post-hoc tests (e.g., Scheffe’s test) for dose-response analysis, ensuring adequate sample sizes via power analysis, as seen in dopamine metabolism studies .

Stability Under Stress Conditions (Basic)

Q: How should forced degradation studies be designed to assess stability? A: Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic conditions. Analyze degradation products via HPLC-PDA/MS, referencing USP purity criteria (98.5–101.5%) for related hydrochlorides .

Polymorphism and Bioavailability (Advanced)

Q: How can polymorphic forms impact bioavailability, and how are they characterized? A: Polymorphs are evaluated using XRD and DSC to correlate crystallinity with dissolution rates in biorelevant media (e.g., FaSSIF). Pharmacokinetic studies in animal models (measuring Cₘₐₓ, AUC) can link polymorphs to bioavailability, as applied in levocabastine hydrochloride monographs .

Data Discrepancy Resolution (Advanced)

Q: How to address contradictions between in vitro potency and in vivo efficacy data? A: Investigate metabolic stability (e.g., liver microsomes) and tissue distribution using radiolabeled analogs. Cross-validate assays with positive controls (e.g., captopril) and apply multivariate regression to identify confounders, as in PCP metabolism studies .

Structure-Activity Relationship (SAR) Analysis (Advanced)

Q: What strategies establish SAR for derivatives of this compound? A: Synthesize analogs with systematic modifications (e.g., cyclohexyl substituents) and test ACE inhibition. Use molecular docking against ACE (PDB: 1O8A) and QSAR models to predict binding, referencing SAG hydrochloride’s Hedgehog pathway interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.